3-(2-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2-methoxybenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of hydrazine hydrate. The resulting hydrazone is then cyclized using thiocarbohydrazide under reflux conditions to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, inhibiting the growth of various pathogens.
Medicine
The compound is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. The methoxy and thiophene groups enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Methoxyphenyl)-4-((5-methylthiophen-2-yl)methylamino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)amino)methylene)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The unique combination of the methoxyphenyl and methylthiophene groups in 3-(2-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts distinct chemical and biological properties. This compound exhibits enhanced stability, reactivity, and selectivity compared to its analogs, making it a valuable compound for various applications .
Properties
CAS No. |
478257-28-2 |
---|---|
Molecular Formula |
C15H14N4OS2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-8-11(22-10)9-16-19-14(17-18-15(19)21)12-5-3-4-6-13(12)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
InChI Key |
GTRDEZJHFFKBQT-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.